molecular formula C11H11ClO4S B2599058 1-(4-Chlorobenzenesulfonyl)cyclobutane-1-carboxylic acid CAS No. 879361-76-9

1-(4-Chlorobenzenesulfonyl)cyclobutane-1-carboxylic acid

Cat. No.: B2599058
CAS No.: 879361-76-9
M. Wt: 274.72
InChI Key: OTNJJMRXPYYIIS-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H11ClO4S and its molecular weight is 274.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemistry

1-(4-Chlorobenzenesulfonyl)cyclobutane-1-carboxylic acid is a compound that finds its relevance in the synthesis of various stereochemically rich molecules. For instance, the preparation of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids from chiral precursors through a [2+2] photocycloaddition reaction highlights the utility of cyclobutane derivatives in achieving high enantiomeric excesses and overall yields, demonstrating the compound's role in stereochemical synthesis (Gauzy et al., 2004). Similarly, the regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl)bicyclo[1.1.0]Butanes, leading to precursors of α-amino cyclobutane carboxylic acids, further underscore the cyclobutane core's versatility in synthesizing complex molecules (Gaoni, 1988).

Chemical Properties and Reactions

The cyclobutane group, a central motif in this compound, exhibits unique chemical properties, including resistance to various reagents and a propensity for engaging in stereochemically interesting reactions. This resistance and reactivity enable the exploration of cyclobutane's general properties, syntheses, and preparative methods, providing a foundation for further chemical transformations (Uff, 1964). The development of enantiomerically pure cis-cyclobutane γ-amino acids through efficient strategies, like photochemical [2+2] cycloaddition, further illustrates the compound's applicability in synthesizing structurally and stereochemically defined molecules (André et al., 2011).

Structural Studies

Structural and conformational studies of cyclobutane derivatives, closely related to this compound, provide insights into the cyclobutane ring's stereochemistry. X-ray analysis and NMR studies shed light on the configurations of various cyclobutane derivatives, offering a deeper understanding of their structural dynamics and the effects of substitution on their spatial arrangement. These studies are crucial for designing molecules with desired properties and reactivities (Karapetyan et al., 2001; Reisner et al., 1983).

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c12-8-2-4-9(5-3-8)17(15,16)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNJJMRXPYYIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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